molecular formula C17H16N2O2 B4078029 N-(3-cyanophenyl)-2-phenoxybutanamide

N-(3-cyanophenyl)-2-phenoxybutanamide

Cat. No.: B4078029
M. Wt: 280.32 g/mol
InChI Key: BCMHKWPNRIEIRV-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-phenoxybutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenoxy group at the C2 position and a 3-cyanophenyl moiety attached to the nitrogen atom.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-16(21-15-9-4-3-5-10-15)17(20)19-14-8-6-7-13(11-14)12-18/h3-11,16H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMHKWPNRIEIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C#N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2-phenoxybutanamide typically involves the reaction of 3-cyanophenylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-cyanophenyl)-2-phenoxybutanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.

    Reduction: The compound can be reduced at the cyanophenyl group to form amine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-cyanophenyl)-2-phenoxybutanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: this compound has shown promise in preliminary studies as an anti-inflammatory and analgesic agent. Its mechanism of action involves the inhibition of specific enzymes and receptors involved in the inflammatory response.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with aromatic residues in the active sites of enzymes, leading to inhibition of their activity. The phenoxybutanamide backbone provides additional binding interactions, enhancing the compound’s overall affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-cyanophenyl)-2-phenoxybutanamide and related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity/Use Physicochemical Properties (logP, MW) Source/Reference
This compound (Not explicitly given) 3-cyanophenyl, phenoxy Potential kinase/RNase H inhibition (inferred) logP ~3.5, MW ~300–302 Inferred from analogs
N-[2-(4-fluorophenyl)ethyl]-2-phenoxybutanamide C18H20FNO2 4-fluorophenethyl, phenoxy Research/forensic applications (precursor) logP 3.5, MW 301.36
N-(3-cyanophenyl)-4-(thiophen-2-ylsulfanyl)butanamide C15H14N2OS2 3-cyanophenyl, thiophene-sulfanyl Unspecified (structural analog) logP inferred higher, MW 302.41
N-(3-methylphenyl)-2-phenylbutanamide C17H19NO 3-methylphenyl, phenyl Unspecified (research chemical) logP ~3.0, MW 253.34
Taranabant (3-cyanophenyl derivative) C27H25ClF3N3O2 3-cyanophenyl, trifluoromethylpyridyl Anti-obesity (CB1 receptor antagonist) logP ~5.0, MW 515.95
HS-116 (3-cyanophenyl-pyrrolopyridine) C24H18N4O2S 3-cyanophenyl, pyrrolopyridine PI3K inhibitor (cancer therapy) logP ~3.8, MW 426.5

Key Findings from Comparative Analysis:

Substituent Effects on Activity: The 3-cyanophenyl group in the target compound may enhance selectivity for dual enzyme targets (e.g., HIV-1 RNase H/IN inhibitors) compared to para-substituted analogs. For instance, replacing 4-cyanophenyl with 3-cyanophenyl in compound 80 () reduced dual inhibitory activity but improved RNase H selectivity . In contrast, Taranabant () leverages the 3-cyanophenyl group for CB1 receptor antagonism, demonstrating the moiety's versatility in targeting diverse pathways.

Backbone and Functional Group Modifications: The phenoxy group in the target compound likely increases lipophilicity compared to thiophene-sulfanyl () or methylphenyl () analogs, affecting bioavailability and blood-brain barrier penetration. HS-116 () replaces the butanamide with a sulfonamide-pyrrolopyridine scaffold, resulting in PI3K inhibition—highlighting how backbone flexibility can redirect biological activity.

Physicochemical Properties: The target compound’s logP (~3.5) aligns with analogs like N-[2-(4-fluorophenyl)ethyl]-2-phenoxybutanamide (), suggesting balanced solubility and permeability. Thiophene-containing analogs () may exhibit higher logP due to sulfur’s hydrophobic nature.

Synthetic and Safety Considerations: Limited toxicological data for cyano-substituted amides (e.g., ) underscore the need for rigorous safety profiling of the target compound, particularly regarding cyanide release risk under metabolic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyanophenyl)-2-phenoxybutanamide
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